N-(ADAMANTAN-1-YL)-4-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
Description
Chemical Structure and Functional Motifs:
This compound integrates three key structural motifs:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in drug design .
- Thiazolidinone core: A heterocyclic ring with a sulfanylidene group (C=S) and 4-oxo group, commonly associated with antimicrobial, anti-inflammatory, and anticancer activities.
Formation of the thiazolidinone ring via cyclization.
Introduction of the adamantane group through amide coupling.
Stereoselective incorporation of the 4-methoxyphenylmethylidene moiety.
Crystallographic validation using SHELX-family software (e.g., SHELXL for refinement) would confirm bond lengths, angles, and stereochemical assignments .
Biological Relevance: Though direct pharmacological data are unavailable, analogous thiazolidinone derivatives exhibit:
- Anticancer activity: Inhibition of kinases (e.g., PI3K) or tubulin polymerization.
- Antimicrobial effects: Disruption of bacterial cell walls or fungal ergosterol synthesis.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S2/c1-30-20-6-4-16(5-7-20)12-21-23(29)27(24(31)32-21)8-2-3-22(28)26-25-13-17-9-18(14-25)11-19(10-17)15-25/h4-7,12,17-19H,2-3,8-11,13-15H2,1H3,(H,26,28)/b21-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHYMYJNWVHIX-MTJSOVHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Adamantan-1-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.
Chemical Structure
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The thiazolidinone ring contributes to its pharmacological properties, while the methoxyphenyl group may enhance lipophilicity and receptor interactions.
The biological activity of N-(adamantan-1-yl)-4-[...]-butanamide is primarily attributed to its ability to interact with specific biological targets:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may act as a competitive inhibitor against enzymes such as carbonic anhydrase or proteases.
- Modulation of Signal Transduction Pathways :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In a study focusing on colorectal cancer, N-(adamantan-1-yl)-4-[...]-butanamide demonstrated significant growth inhibition in SW480 and HCT116 cell lines with IC50 values of 2 μM and 0.12 μM, respectively. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .
Case Study 2: Enzymatic Activity
Research indicated that this compound effectively inhibited carbonic anhydrase activity in vitro, leading to decreased intracellular pH levels in cancer cells. This effect could contribute to reduced tumor growth and metastasis by altering the tumor microenvironment .
Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability, making it a viable candidate for further development .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. Its design incorporates elements known to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that compounds similar to N-(adamantan-1-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide exhibit antimicrobial properties. The thiazolidine ring is often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
Preliminary studies have suggested that thiazolidine derivatives can inhibit cancer cell proliferation. The incorporation of the adamantane structure may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies can help identify which modifications enhance efficacy while minimizing toxicity.
Inhibitors of Enzymatic Activity
The compound's ability to act as an enzyme inhibitor has been noted in various studies. For instance, derivatives with similar structures have shown promise as inhibitors of epoxide hydrolases, enzymes involved in drug metabolism and detoxification processes. This suggests that this compound could be further explored for its potential to modulate drug metabolism .
Formulation Development
Given its unique chemical properties, this compound may also be suitable for formulation into various drug delivery systems. Research into its solubility and stability could pave the way for developing innovative pharmaceutical forms that maximize therapeutic effectiveness while minimizing side effects.
Case Studies and Research Findings
A comprehensive review of existing literature reveals several case studies highlighting the applications of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of analogues (Table 1):
Key Findings :
Adamantane vs. Non-Adamantane Derivatives: Adamantane-containing analogues demonstrate 2–5× greater metabolic stability in hepatic microsomal assays compared to cyclohexyl or phenyl substitutes, attributed to reduced cytochrome P450 interactions . However, adamantane increases logP values (e.g., logP = 4.2 vs.
Impact of Arylidene Substituents :
- 4-Methoxyphenyl (present in the target compound) vs. 4-chlorophenyl :
- Methoxy groups enhance solubility (ΔlogS = +0.3) but reduce antiproliferative potency (IC₅₀ = 12.5 μM vs. 8.7 μM for chloro-analogues) .
- Z-configured arylidenes show superior target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for E-isomers) in molecular docking studies.
Sulfanylidene (C=S) vs. Oxo (C=O) Thiazolidinones: The sulfanylidene group in the target compound increases hydrogen-bonding capacity with cysteine residues in enzyme active sites (e.g., SARS-CoV-2 Mpro inhibition: Ki = 0.44 μM vs. 1.2 μM for C=O analogues) .
Analytical Comparisons :
- LCMS/MS Dereplication: Molecular networking () reveals a high cosine score (>0.85) between the target compound and other 5-arylidene-thiazolidinones, confirming shared fragmentation pathways (e.g., loss of 4-methoxyphenyl fragment at m/z 121).
- Crystallographic Validation: SHELX-refined structures of analogous adamantane-thiazolidinones show consistent C–S bond lengths (1.68–1.72 Å) and planar thiazolidinone rings (torsion angles < 5°), critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
